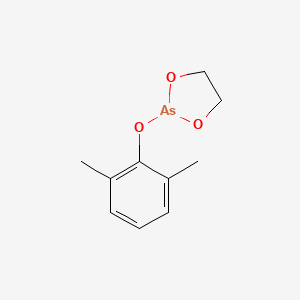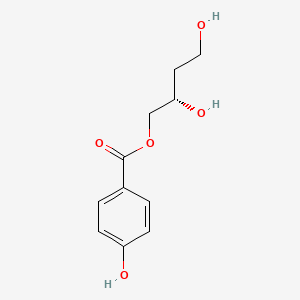
5,5-diphenylimidazolidine-2,4-dione;1H-pyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-diphenylimidazolidine-2,4-dione: and 1H-pyridin-4-one are two distinct chemical compounds. 5,5-diphenylimidazolidine-2,4-dione is a heterocyclic compound with a molecular formula of C15H12N2O2 . It is known for its stability and unique chemical properties. On the other hand, 1H-pyridin-4-one is a derivative of pyridine, characterized by a hydroxyl group at the fourth position, making it a versatile compound in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,5-diphenylimidazolidine-2,4-dione: can be synthesized through the reaction of benzil with urea under acidic conditions . The reaction typically involves heating benzil and urea in the presence of a catalyst such as hydrochloric acid, leading to the formation of the imidazolidine ring.
1H-pyridin-4-one: can be synthesized through the oxidation of 4-pyridone using oxidizing agents like potassium permanganate or hydrogen peroxide . The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the selective oxidation of the pyridine ring.
Industrial Production Methods
Industrial production of 5,5-diphenylimidazolidine-2,4-dione involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of continuous reactors and advanced purification techniques such as recrystallization and chromatography .
For 1H-pyridin-4-one , industrial production often employs catalytic oxidation processes, where catalysts like platinum or palladium are used to enhance the efficiency of the oxidation reaction .
Analyse Des Réactions Chimiques
Types of Reactions
5,5-diphenylimidazolidine-2,4-dione: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
1H-pyridin-4-one: is known for its reactivity in:
Electrophilic substitution: The hydroxyl group activates the pyridine ring towards electrophilic substitution reactions.
Nucleophilic addition: The carbonyl group in 1H-pyridin-4-one can undergo nucleophilic addition reactions.
Common Reagents and Conditions
For 5,5-diphenylimidazolidine-2,4-dione , common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
For 1H-pyridin-4-one , common reagents include electrophiles like bromine and nucleophiles like sodium borohydride . The reactions are often conducted in polar solvents such as ethanol or water .
Major Products Formed
The major products formed from the reactions of 5,5-diphenylimidazolidine-2,4-dione include imides, amines, and substituted derivatives . For 1H-pyridin-4-one , the major products include halogenated pyridones, hydroxylated derivatives, and various substituted pyridones .
Applications De Recherche Scientifique
5,5-diphenylimidazolidine-2,4-dione: has significant applications in:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Industry: Utilized in the production of polymers and advanced materials.
1H-pyridin-4-one: is widely used in:
Chemistry: Serves as a precursor for synthesizing various pyridine derivatives.
Biology: Studied for its role in metal chelation and its potential as a therapeutic agent.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors . It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The compound’s effects on biological pathways are mediated through its ability to interact with proteins and nucleic acids .
1H-pyridin-4-one: exerts its effects through metal chelation, where it binds to metal ions and forms stable complexes . This chelation can disrupt metal-dependent biological processes, leading to antimicrobial and anticancer activities . The compound also interacts with cellular targets, such as DNA and proteins, to exert its therapeutic effects .
Comparaison Avec Des Composés Similaires
5,5-diphenylimidazolidine-2,4-dione: can be compared with other imidazolidine derivatives, such as:
5,5-dimethylimidazolidine-2,4-dione: Similar structure but with methyl groups instead of phenyl groups.
5,5-diethylimidazolidine-2,4-dione: Contains ethyl groups, leading to different chemical properties and reactivity.
1H-pyridin-4-one: can be compared with other pyridone derivatives, such as:
2-pyridone: Differing in the position of the hydroxyl group, leading to distinct reactivity and applications.
3-pyridone: Another positional isomer with unique chemical properties and uses.
The uniqueness of 5,5-diphenylimidazolidine-2,4-dione lies in its stability and versatility in chemical reactions, making it a valuable compound in various fields 1H-pyridin-4-one stands out due to its metal chelation properties and wide range of applications in medicine and industry .
Propriétés
Numéro CAS |
595564-72-0 |
|---|---|
Formule moléculaire |
C20H17N3O3 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
5,5-diphenylimidazolidine-2,4-dione;1H-pyridin-4-one |
InChI |
InChI=1S/C15H12N2O2.C5H5NO/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;7-5-1-3-6-4-2-5/h1-10H,(H2,16,17,18,19);1-4H,(H,6,7) |
Clé InChI |
LKQRTLRRXQYXJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3.C1=CNC=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Thiourea, N-(9-anthracenylmethyl)-N'-[4-(trifluoromethyl)phenyl]-](/img/structure/B15167873.png)
![2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine](/img/structure/B15167886.png)
![3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167899.png)



![4-Bromo-6-{[(2-{[2-(pyridin-2-YL)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15167932.png)
![{3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol](/img/structure/B15167938.png)



